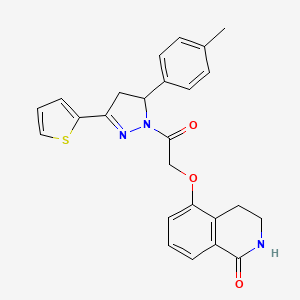
5-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS Number: 886951-15-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H23N3O3S, with a molecular weight of approximately 445.5 g/mol. The structure features a pyrazole ring, an isoquinoline moiety, and a thiophene group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar in structure to our target have shown significant antiproliferative effects against various cancer cell lines. A study indicated that certain pyrazole derivatives exhibited IC50 values as low as 0.08 µM against MCF-7 breast cancer cells, suggesting strong anticancer properties .
The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, docking studies have revealed that these compounds can effectively bind to cyclooxygenase enzymes (COX), which are implicated in cancer progression .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented as effective COX inhibitors. In vitro studies demonstrated that certain analogs displayed significant inhibition of COX-1 and COX-2 with IC50 values comparable to standard anti-inflammatory drugs like diclofenac . The anti-inflammatory effects were assessed using assays such as the Human Red Blood Cell (HRBC) membrane stabilization method .
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar compounds. Pyrazole derivatives have shown activity against various bacterial strains, indicating their potential as antibacterial agents. The presence of thiophene in the structure may enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds related to this structure have been shown to inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Interaction : The compound may interact with various receptors that mediate cellular responses to inflammation and cancer growth.
Case Studies and Research Findings
Propiedades
IUPAC Name |
5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-16-7-9-17(10-8-16)21-14-20(23-6-3-13-32-23)27-28(21)24(29)15-31-22-5-2-4-19-18(22)11-12-26-25(19)30/h2-10,13,21H,11-12,14-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYCBZKQWVZSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC3=CC=CC4=C3CCNC4=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














